ethyl2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate
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Overview
Description
Ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate is a chemical compound with the molecular formula C12H17N3O4 and a molecular weight of 267.28 g/mol It is an ester derivative of propanoic acid, featuring an acetamido group and a methoxypyrimidinyl group
Preparation Methods
The synthesis of ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(2-methoxypyrimidin-4-yl)propanoate with acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
Ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the methoxypyrimidinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate can be compared with similar compounds such as:
Ethyl 2-acetamido-3-(2-chloropyrimidin-4-yl)propanoate: This compound has a chloro group instead of a methoxy group, which can affect its reactivity and biological activity.
Ethyl 2-acetamido-3-(2-fluoropyrimidin-4-yl)propanoate: The presence of a fluoro group can enhance the compound’s stability and alter its interaction with biological targets.
Properties
IUPAC Name |
ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-4-19-11(17)10(14-8(2)16)7-9-5-6-13-12(15-9)18-3/h5-6,10H,4,7H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXKTKPOQWWEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=NC(=NC=C1)OC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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